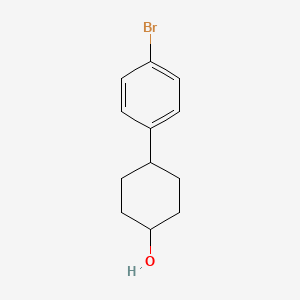

trans-4-(4-Bromophenyl)cyclohexanol

Description

trans-4-(4-Bromophenyl)cyclohexanol (CAS: 84892-42-2) is an organic compound with the molecular formula C₁₂H₁₅BrO and a molecular weight of 255.15 g/mol. It features a cyclohexanol ring substituted at the 4-position with a 4-bromophenyl group in the trans configuration. The compound is primarily utilized as a laboratory intermediate in chemical synthesis, with a purity of ≥95% . Limited data on its melting point, boiling point, and solubility are available, but its structural characteristics suggest moderate polarity due to the hydroxyl and bromophenyl groups.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12,14H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYAAWYHVAAJNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of high-selectivity Lewis acids as catalysts . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of trans-4-(4-Bromophenyl)cyclohexanol can be achieved through large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and safety. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-(4-Bromophenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products:

Oxidation: Formation of 4-(4-bromophenyl)cyclohexanone.

Reduction: Formation of 4-(4-bromophenyl)cyclohexane.

Substitution: Formation of various substituted cyclohexanols depending on the nucleophile used.

Scientific Research Applications

Chemistry: trans-4-(4-Bromophenyl)cyclohexanol is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated phenyl groups on biological systems. It serves as a model compound for understanding the interactions of brominated organic molecules with biological targets .

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs with anti-inflammatory and analgesic effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it a valuable building block for various industrial applications .

Mechanism of Action

The mechanism of action of trans-4-(4-Bromophenyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can engage in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ambroxol Hydrochloride

- Structure: Ambroxol (trans-4-((2-Amino-3,5-dibromobenzyl)amino)cyclohexanol hydrochloride; CAS: 18683-91-5) contains a dibrominated benzylamino group attached to the cyclohexanol ring.

- Molecular Formula : C₁₃H₁₈Br₂N₂O·HCl (MW: 414.57 g/mol).

- Applications : Widely used as a mucolytic and expectorant drug for treating respiratory disorders. It is a metabolite of bromhexine and a semi-synthetic derivative of vasicine, an alkaloid from Adhatoda vasica .

- Key Differences: The amino and dibromo groups enhance its pharmacological activity compared to the simpler bromophenyl derivative. Pharmacokinetic studies show species-dependent metabolism, with hydroxylated metabolites retaining biological activity .

Trans-4-(Trans-4-Pentylcyclohexyl)Cyclohexanol

- Structure : Features a bulky trans-4-pentylcyclohexyl substituent (CAS: 82575-70-0; C₁₇H₃₂O, MW: 252.44 g/mol).

- Applications : Critical in liquid crystal intermediates for displays and optical devices due to its mesogenic properties . Market growth is driven by demand in electronics and specialty materials .

- Key Differences: The alkyl chain increases hydrophobicity, making it suitable for non-polar applications. Synthesized via hydrogenation and isomerization, with yields influenced by catalyst choice (e.g., Ru/C) .

CP-55,940 (Cannabinoid Analog)

- Structure : A bicyclic derivative with hydroxypropyl and dimethylheptylphenyl substituents (C₂₆H₄₀O₃, MW: 400.59 g/mol).

- Applications: Potent synthetic cannabinoid used in neuroscience research. Its metabolites retain activity, similar to Δ⁹-THC .

- Key Differences: Complex side chains enhance receptor binding affinity, contrasting with the simpler bromophenyl group in trans-4-(4-bromophenyl)cyclohexanol.

Fluorinated Cyclohexanol Derivatives

- Examples: trans-4-(Trifluoromethyl)cyclohexanol (CAS: 75091-93-9): The electron-withdrawing CF₃ group increases acidity and alters solubility . trans-4-[trans-4-(3,4-Difluorophenyl)cyclohexyl]cyclohexanol: Synthesized in 86% yield via hydrogenation, highlighting the role of fluorination in optimizing synthetic efficiency .

Comparative Data Table

Biological Activity

trans-4-(4-Bromophenyl)cyclohexanol is an aromatic alcohol characterized by a cyclohexanol ring with a para-bromophenyl substituent. Its unique structural configuration imparts significant biological activity, making it a compound of interest in medicinal chemistry and biological research. This article reviews its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅BrO

- Structural Features : The compound features a cyclohexanol ring with a hydroxyl (-OH) group and a bromophenyl group in the trans configuration, which influences its reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The bromophenyl group enhances its binding affinity through halogen bonding and other non-covalent interactions, which may influence pharmacological effects.

Antimicrobial Effects

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The increased electron density from the bromine substituent enhances the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways, as seen in studies comparing it to chlorine analogs .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. It serves as a precursor in synthesizing drugs targeting inflammatory pathways, suggesting applications in treating conditions like arthritis or other inflammatory diseases.

Toxicological Studies

Toxicological evaluations have been conducted to assess the carcinogenic potential of similar brominated compounds. Computational models predict that certain derivatives may exhibit mutagenic properties, warranting further investigation into their safety profiles .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Exhibits significant biological activity; unique trans configuration |

| 2-(4-Bromophenyl)cyclohexanol | Structure | Different bromine position alters reactivity |

| 1-(4-Bromophenyl)-cyclohexan-1-ol | Structure | Hydroxyl group at different position influences stability |

| 4-(4-Bromophenyl)cyclohexanone | Structure | Ketone group instead of alcohol; different biological interactions |

Case Studies

- Antibacterial Activity : In a study examining the antibacterial properties of various brominated compounds, this compound demonstrated superior activity against Gram-positive bacteria compared to its chlorine analogs. This was attributed to enhanced electron density and molecular interactions that disrupt bacterial functions .

- Pharmacological Applications : A case study focused on the synthesis of novel anti-inflammatory agents derived from this compound showed promising results in preclinical models, indicating its potential as a lead compound in drug development for inflammatory diseases.

Q & A

Q. What are the established synthetic routes for trans-4-(4-Bromophenyl)cyclohexanol, and what key reaction conditions are required?

Answer: The synthesis of this compound typically involves multi-step strategies, including:

- Friedel-Crafts Acylation : Reacting 4-phenylcyclohexanone with oxalyl chloride to form an intermediate, followed by reaction with a bromine-containing nucleophile .

- Reduction : Using lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) with aluminium chloride (AlCl₃) to reduce ketone intermediates to the corresponding alcohol while preserving the trans stereochemistry .

- Stereochemical Control : Ensuring trans configuration via reaction solvent polarity and temperature optimization (e.g., non-polar solvents at low temperatures favor trans products) .

Q. How is the stereochemistry of this compound confirmed experimentally?

Answer: The trans configuration is verified using:

- Nuclear Magnetic Resonance (NMR) : Coupling constants () between axial and equatorial protons in the cyclohexanol ring (e.g., for trans isomers) .

- X-ray Crystallography : Resolving the crystal structure to confirm spatial arrangement of the bromophenyl and hydroxyl groups .

- Polarimetry : Measuring optical activity if chiral centers are present due to substituents .

Q. What are the primary applications of this compound in academic research?

Answer:

- Pharmaceutical Intermediates : Used in synthesizing cholesterol biosynthesis inhibitors by functionalizing the hydroxyl group (e.g., esterification or amidation) .

- Materials Science : As a mesogen precursor in liquid crystal development due to its rigid cyclohexanol-bromophenyl structure .

- Enzyme Inhibition Studies : Structural analogs (e.g., bromophenol derivatives) show inhibitory activity against carbonic anhydrase isoforms, suggesting potential for biochemical assays .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized, particularly in stereoselective reductions?

Answer:

- Catalyst Selection : Use of chiral catalysts like BINAP-Ru complexes for asymmetric hydrogenation to enhance enantiomeric excess (ee) .

- Solvent Optimization : Polar aprotic solvents (e.g., THF) improve reduction efficiency, while additives like cerium chloride (CeCl₃) minimize side reactions .

- In Situ Monitoring : Employing HPLC or GC-MS to track intermediate conversion and adjust reaction parameters dynamically .

Q. What role does the bromophenyl group play in the compound’s biological activity, and how can this be leveraged in drug design?

Answer:

- Electron-Withdrawing Effects : The bromine atom enhances binding affinity to hydrophobic enzyme pockets (e.g., carbonic anhydrase) via halogen bonding .

- Metabolic Stability : Bromine reduces oxidative metabolism, improving pharmacokinetic profiles in preclinical models .

- Structure-Activity Relationship (SAR) : Modifying the bromine position or substituting with other halogens (Cl, I) alters potency and selectivity .

Q. What advanced analytical techniques are critical for characterizing impurities in this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Identifies trace impurities (e.g., cis isomers or brominated byproducts) with ppm-level accuracy .

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex mixtures and confirms stereochemical purity .

- X-ray Photoelectron Spectroscopy (XPS) : Detects surface contaminants in solid-state samples, crucial for materials science applications .

Q. How does the trans configuration influence the compound’s physicochemical properties compared to cis isomers?

Answer:

- Melting Point and Solubility : Trans isomers exhibit higher melting points and lower solubility in polar solvents due to symmetrical crystal packing .

- Thermal Stability : Trans configurations are more thermally stable in mesophases, making them preferable for liquid crystal applications .

- Biological Half-Life : Trans isomers often show longer half-lives in vivo due to reduced metabolic susceptibility .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Answer:

- Stereochemical Drift : Large-scale reactions may favor cis isomer formation; using flow chemistry with precise temperature control minimizes this .

- Purification Difficulties : Chromatography becomes impractical at scale; switch to crystallization-based purification using ethanol/water mixtures .

- Safety Concerns : Bromine handling requires inert atmospheres and corrosion-resistant reactors (e.g., Hastelloy) .

Methodological Considerations

- Stereoselective Synthesis : Prioritize kinetic over thermodynamic control to favor trans products during reductions .

- Analytical Validation : Cross-validate NMR and X-ray data with computational methods (DFT calculations) for structural certainty .

- Biological Assays : Use fluorescence-based assays to quantify enzyme inhibition, leveraging the bromophenyl group’s UV activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.